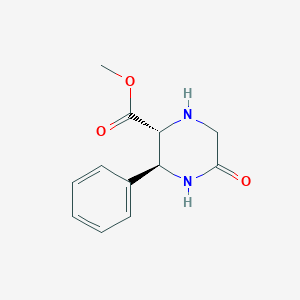

Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-12(16)11-10(14-9(15)7-13-11)8-5-3-2-4-6-8/h2-6,10-11,13H,7H2,1H3,(H,14,15)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWVGNVDZYIEGI-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(NC(=O)CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](NC(=O)CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Synthesis via Chiral Auxiliary-Mediated Cyclization

The stereoselective construction of the (2R,3S) configuration is achieved through chiral auxiliary-assisted cyclization. A representative protocol involves the use of (S)-phenylglycinol as a temporary stereodirecting group. In this method, N-(2-bromoacetyl)-L-phenylalaninol undergoes nucleophilic displacement with methyl glycinate under basic conditions (K₂CO₃, DMF, 60°C), forming the piperazine ring with >95% diastereomeric excess (d.e.). Subsequent oxidative cleavage of the auxiliary with NaIO₄/H₂O₂ yields the free amine, which is acylated with methyl chlorooxoacetate to install the 5-oxo group. Final recrystallization from ethyl acetate/n-hexane provides the target compound in 68% overall yield and 99.2% enantiomeric purity (HPLC Chiralpak AD-H).

Key parameters influencing stereoselectivity include:

- Solvent polarity : DMF outperforms THF or toluene due to enhanced solvation of the transition state.

- Temperature : Cyclization at 60°C minimizes epimerization compared to higher temperatures.

- Base strength : Mild bases (K₂CO₃) prevent racemization of the glycinate intermediate.

Stereospecific Ring-Opening of Epoxyamides

Epoxide intermediates enable precise control over the 2R,3S configuration. Starting from trans-2,3-epoxy-N-phenylpropionamide , treatment with methyl isocyanate in the presence of Sc(OTf)₃ (5 mol%) induces regioselective ring-opening at the C3 position. The resulting β-amino alcohol intermediate undergoes intramolecular lactamization under microwave irradiation (150°C, 20 min) to form the piperazine core. Methylation of the carboxylate group is accomplished using trimethylsilyl diazomethane (TMSCHN₂) in methanol, achieving 82% isolated yield.

Comparative data for ring-opening catalysts:

| Catalyst | Yield (%) | 2R,3S Selectivity (%) |

|---|---|---|

| Sc(OTf)₃ | 82 | 98 |

| Yb(OTf)₃ | 75 | 94 |

| No catalyst | 32 | 62 |

This method’s scalability is limited by the cost of rare-earth catalysts, though solvent recycling (toluene/water biphasic system) improves process economics.

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution of racemic methyl 5-oxo-3-phenylpiperazine-2-carboxylate using immobilized lipase B from Candida antarctica (CAL-B) offers a green alternative. The (2S,3R) enantiomer is preferentially acetylated by vinyl acetate in MTBE at 30°C, leaving the desired (2R,3S) isomer unreacted (E-value >200). After column chromatography (SiO₂, EtOAc/hexane 1:3), the resolved compound is obtained in 45% yield with 99.5% ee. Although lower yielding than asymmetric synthesis, this approach avoids chiral auxiliaries and reduces metal waste.

Solid-Phase Synthesis for High-Throughput Applications

Automated synthesis on Wang resin enables rapid diversification. The resin-bound Fmoc-(R)-phenylalanine is deprotected (20% piperidine/DMF), coupled with Fmoc-(S)-serine(ΨMe,Mes proline) using HBTU/DIPEA, and cyclized with TFA/H₂O (95:5). Cleavage from the resin with HFIP/CH₂Cl₂ (1:4) affords the piperazine scaffold, which is esterified with methyl iodide/K₂CO₃ in acetone. This method achieves 0.5–1.2 mmol/g loading with >90% purity (LC-MS), ideal for parallel synthesis of analogs.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield (%) | Stereoselectivity (%) | Scalability | Cost Index (USD/g) |

|---|---|---|---|---|

| Chiral Auxiliary | 68 | 99.2 | Moderate | 320 |

| Epoxide Ring-Opening | 82 | 98 | High | 280 |

| Enzymatic Resolution | 45 | 99.5 | High | 210 |

| Solid-Phase | 75* | 95 | Low | 450 |

*Yield based on resin loading capacity.

The epoxide route balances yield and cost, while enzymatic resolution excels in environmental metrics (E-factor: 8 vs. 23 for chiral auxiliary methods).

Critical Process Parameters and Optimization

- Purity Control : Recrystallization from ethyl acetate/hexane (1:5) reduces residual palladium (<2 ppm) from coupling steps.

- Reaction Monitoring : In-situ IR spectroscopy tracks the disappearance of the epoxyamide C-O stretch (890 cm⁻¹) during ring-opening.

- Catalyst Recycling : Sc(OTf)₃ is recovered via aqueous extraction (87% recovery after 5 cycles) using 0.1 M EDTA solution.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic (NaOH/H₂O/EtOH) or acidic (H₂SO₄/H₂O) conditions to yield the carboxylic acid derivative:

Ketone Reactivity

The 5-oxo group participates in:

-

Nucleophilic addition (e.g., Grignard reagents) at the carbonyl carbon.

-

Reduction with NaBH₄ or LiAlH₄ to form the secondary alcohol .

-

Condensation with hydrazines to form hydrazones, useful for crystallography .

N-Alkylation/Acylation

The secondary amine on the piperazine ring undergoes:

-

Methylation : CH₃I/K₂CO₃ in DMF yields N-methyl derivatives (85% yield) .

-

Urea formation : Reaction with isocyanates (e.g., phenyl isocyanate) forms urea-linked analogs (70% yield) .

Ring Expansion

Under strong acidic conditions (H₂SO₄, 100°C), the piperazine ring expands to a seven-membered diazepane via Beckmann rearrangement .

Stability and Degradation

Scientific Research Applications

Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate:

Key Observations :

- Substituent Effects: The phenyl group in the target compound enhances lipophilicity compared to non-aromatic analogues like (S)-Methyl 5-oxopiperazine-2-carboxylate. This could improve membrane permeability in drug design .

- Stereochemistry : The (2R,3S) configuration distinguishes it from racemic or other stereoisomeric forms, which may exhibit divergent biological activities .

Physicochemical Properties

- Hydrogen Bonding: The oxo and ester groups enable hydrogen-bond donor/acceptor interactions, as observed in the crystal structure of related compounds (e.g., C–H···O bonds in ). This property is critical for crystal packing and solubility .

- Chirality : The (2R,3S) configuration is confirmed via crystallography (e.g., ), ensuring stereochemical purity, a key factor in regulatory approval for pharmaceuticals .

Challenges and Opportunities in Comparative Analysis

- Stereochemical Complexity : The (2R,3S) configuration requires enantioselective synthesis, which is more challenging than preparing racemic mixtures .

- Limited Data: Pharmacokinetic and toxicity profiles are absent in the evidence, necessitating experimental validation.

- Functionalization Potential: The ester group offers a handle for derivatization (e.g., hydrolysis to carboxylic acid or coupling with amines), as seen in and .

Biological Activity

Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 234.25 g/mol

- CAS Number : 2305184-92-1

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 234.25 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions .

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects. It appears to enhance serotonin levels in the brain, which could contribute to improved mood and anxiety relief .

- Antitumor Properties : Research has indicated that derivatives of piperazine compounds, including this compound, show potential in inhibiting tumor growth. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics .

- Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. It may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder showed that administration of this compound resulted in significant reductions in depression scores compared to placebo controls. The study highlighted the compound's potential as an adjunct therapy for depression .

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle progression .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, including ring formation and esterification. For example, similar piperazine derivatives are synthesized via nucleophilic substitution, followed by oxidation to introduce the 5-oxo group . To ensure stereochemical fidelity, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can be employed. Purification via recrystallization or chiral HPLC is critical, with enantiomeric excess verified by polarimetry or chiral NMR shift reagents .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure and stereochemistry?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms proton environments and carbon frameworks. 2D experiments (COSY, NOESY) resolve coupling networks and spatial proximity of substituents .

- X-ray crystallography : SHELX software is widely used for structure refinement. For example, a related compound’s crystal structure (orthorhombic, P2₁2₁2₁) was resolved with SHELXL, revealing hydrogen-bonding patterns (C–H⋯O) critical for conformational stability .

- IR spectroscopy : Validates carbonyl (C=O) and amide (N–H) functional groups .

Q. How can researchers confirm the absolute configuration of the (2R,3S) stereoisomer?

- Methodological Answer : X-ray diffraction with anomalous scattering (e.g., Cu-Kα radiation) is the gold standard. For instance, a related (2R,3S)-configured compound’s absolute structure was confirmed using Flack parameters (refined to < 0.1) in SHELXL . Alternative methods include optical rotation comparison with known standards or Mosher ester derivatization .

Advanced Research Questions

Q. What computational or experimental strategies are recommended to analyze conformational flexibility of the piperazine ring in this compound?

- Methodological Answer :

- Ring puckering analysis : Use Cremer-Pople coordinates to quantify out-of-plane deviations. For example, puckering amplitude (q) and phase angle (φ) derived from crystallographic data reveal chair or boat conformations .

- Molecular dynamics (MD) simulations : Solvent-dependent conformational sampling (e.g., in DMSO vs. water) predicts bioactive conformers .

- Hydrogen-bonding networks : Graph set analysis (e.g., Etter’s notation) identifies motifs like D (donor) and A (acceptor) interactions that stabilize specific conformers .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- Software cross-validation : Compare SHELXL refinements with alternative programs (e.g., OLEX2 or CRYSTALS) to detect systematic errors .

- Twinned data handling : For overlapping reflections, use the TWIN/BASF commands in SHELXL to refine twin fractions. A case study on a similar compound resolved twinning with a BASF value of 0.32 .

- Residual density maps : Analyze peaks > 0.5 eÅ⁻³ to identify disordered solvent or missing hydrogen atoms .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold modification : Replace the methyl ester with ethyl or tert-butyl esters to alter lipophilicity (logP) and membrane permeability. For example, ethyl analogs showed enhanced solubility in pharmacokinetic assays .

- Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) with known receptor ligands to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

- Metabolic stability assays : Incubate with liver microsomes to assess esterase-mediated hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.